molecular formula C10H6ClNO2 B1365434 5-Phenylisoxazole-3-carbonyl chloride CAS No. 78189-50-1

5-Phenylisoxazole-3-carbonyl chloride

Cat. No.: B1365434
CAS No.: 78189-50-1
M. Wt: 207.61 g/mol
InChI Key: FUQOIZJIDZZDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylisoxazole-3-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Phenylisoxazole-3-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. For example, it can react with amino groups on proteins, potentially modifying their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their activity, affecting downstream signaling pathways. Additionally, it may impact gene expression by modifying transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The carbonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This can result in changes in gene expression and cellular function. The compound’s ability to form stable adducts with biomolecules is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its localization can influence its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenylisoxazole-3-carbonyl chloride can be synthesized from 5-phenylisoxazole-3-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:

5-Phenylisoxazole-3-carboxylic acid+SOCl25-Phenylisoxazole-3-carbonyl chloride+SO2+HCl\text{5-Phenylisoxazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Phenylisoxazole-3-carboxylic acid+SOCl2​→5-Phenylisoxazole-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Phenylisoxazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5-phenylisoxazole-3-carboxylic acid.

    Condensation Reactions: It can react with amines to form amides and with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole-3-carbonyl chloride
  • 4-Phenylisoxazole-3-carbonyl chloride
  • 5-Phenylisoxazole-4-carbonyl chloride

Uniqueness

5-Phenylisoxazole-3-carbonyl chloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct reactivity and biological activity. Compared to other isoxazole derivatives, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOIZJIDZZDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428174
Record name 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78189-50-1
Record name 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-isoxazole-3-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenylisoxazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Phenylisoxazole-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Phenylisoxazole-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Phenylisoxazole-3-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Phenylisoxazole-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Phenylisoxazole-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.